molecular formula C16H16N2O B8196781 (R)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8196781
M. Wt: 252.31 g/mol
InChI Key: DERMNSMASFMDOJ-CQSZACIVSA-N
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Description

®-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a benzyl group, a methylpyridinyl group, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(6-methylpyridin-2-yl)ethanol with benzylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the dihydrooxazole ring.

Industrial Production Methods

In an industrial setting, the production of ®-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The continuous flow system involves passing the reactants through a packed column containing a catalyst, such as Raney nickel, under high temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: NaH, LDA, anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Oxazole derivatives.

    Reduction: Reduced dihydrooxazole compounds.

    Substitution: Substituted benzyl or pyridinyl derivatives.

Scientific Research Applications

®-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular pathways involved can include signal transduction cascades, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of a benzyl group, a methylpyridinyl group, and a dihydrooxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4R)-4-benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-6-5-9-15(17-12)16-18-14(11-19-16)10-13-7-3-2-4-8-13/h2-9,14H,10-11H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERMNSMASFMDOJ-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)C2=N[C@@H](CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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